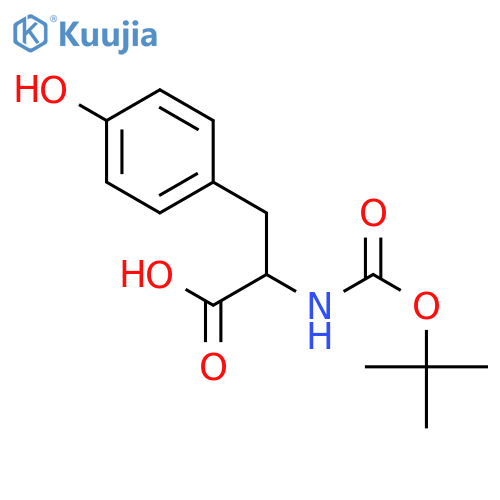

Cas no 3978-80-1 (N-Boc-L-tyrosine)

N-Boc-L-tyrosine 化学的及び物理的性質

名前と識別子

-

- N-Boc-L-tyrosine

- Boc-L-tyrosine

- N-(tert-Butoxycarbonyl)-L-tyrosine

- Boc-Tyr-OH

- (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID

- BOC-L-Tyr-OH

- H-Gly-OtBu•HCl

- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-

- Boc-L-Trp-OH

- Boc-L-tryptophan

- Boc-Trp-OH

- N-Boc-L-tryptophan

- N-t-butoxycarbonyl-L-tyrosine

- N-tert-butoxycarbonyl-L-tyrosine

- N-[(tert-Butoxy)carbonyl]-L-tyrosine

- Boc-Tyr-OH,98%

- AC-16828

- CS-W014008

- N-(tert-Butoxycarbonyl)-4-hydroxyphenylalanine #

- J-502158

- AM82310

- B1C

- n-tert-butoxycarbonyl-tyrosine

- AS-12341

- I10392

- N-Boc-tyrosine

- t-butyloxycarbonyltyrosine

- (S)-2-tert-butoxycarbonylamino-3-(4-hydroxyphenyl)propionic acid

- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID

- (S)-N-tert-butoxycarbonyltyrosine

- N-tert-butoxycarbonyltyrosine

- AKOS015924171

- Q-101769

- (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propionic acid

- (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

- (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)-propionic acid

- N-(TERT-BUTOXYCARBONYL)TYROSINE

- N-(tert-Butyloxycarbonyl)-L-tyrosin

- PD196901

- Boc-Tyr

- BocTyrOH

- Boc-tyrosine

- BDBM50043818

- N-tertiarybutoxycarbonyl-L-tyrosine

- HY-W013292

- N-t-BOC-L-Tyrosine

- NS00048831

- J-300281

- B1640

- (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID

- 3978-80-1

- N-tert-butoxy carbonyl-L-tyrosine

- Boc-L-Tyr

- M03338

- (TERT-BUTOXYCARBONYL)-L-TYROSINE

- N-Tertiarybutyloxycarbonyl-L-tyrosine

- Boc-D-phe(4-OH)-OH

- MFCD00037179

- Boc-Tyr-OH, 98%

- t-butyloxycarbonyl-L-tyrosine

- N-ALPHA-T-BUTYLOXYCARBONYL-L-TYROSINE

- DTXSID101317235

- CHEMBL65386

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-

- AKOS010396897

- BOCTyr-OH

- Boc-(L)-tyrosine

- SCHEMBL231981

- EN300-52852

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

- CHEBI:231573

- STL466187

- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-TYROSINE

- (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid

- ALBB-028190

- N-(TERT-BUTYLOXYCARBONYL)-L-TYROSINE

-

- MDL: MFCD00037179

- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1

- InChIKey: CNBUSIJNWNXLQQ-NSHDSACASA-N

- ほほえんだ: OC(C=C1)=CC=C1C[C@@H](C(O)=O)NC(OC(C)(C)C)=O

- BRN: 2816406

計算された属性

- せいみつぶんしりょう: 281.126323g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 281.126323g/mol

- 単一同位体質量: 281.126323g/mol

- 水素結合トポロジー分子極性表面積: 95.9Ų

- 重原子数: 20

- 複雑さ: 342

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: 白色結晶

- 密度みつど: 1.1755 (rough estimate)

- ゆうかいてん: 133-135 °C (lit.)

- ふってん: 484.9°C at 760 mmHg

- フラッシュポイント: 247.1℃

- 屈折率: 1.5230 (estimate)

- PSA: 95.86000

- LogP: 2.30350

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- 光学活性: [α]20/D +3.0°, c = 2 in acetic acid

- ひせんこうど: 2.5 º (c=2, acetic acid)

- ようかいせい: 酢酸エチル、酢酸に溶けやすく、水や石油エーテルには溶けない。

N-Boc-L-tyrosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:Sealed in dry,2-8°C

- セキュリティ用語:S24/25

N-Boc-L-tyrosine 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Boc-L-tyrosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A352183-100g |

Boc-Tyr-OH |

3978-80-1 | 98% | 100g |

$24.0 | 2025-02-25 | |

| ChemScence | CS-W014008-100g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 99.73% | 100g |

$59.0 | 2022-04-27 | |

| MedChemExpress | HY-W013292-5g |

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 5g |

¥490 | 2024-04-18 | ||

| Enamine | EN300-52852-10.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 95% | 10g |

$27.0 | 2023-05-30 | |

| Enamine | EN300-52852-25.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 95% | 25g |

$35.0 | 2023-05-30 | |

| Ambeed | A352183-1kg |

Boc-Tyr-OH |

3978-80-1 | 98% | 1kg |

$237.0 | 2025-02-25 | |

| Enamine | EN300-52852-0.05g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 95% | 0.05g |

$19.0 | 2023-05-30 | |

| Enamine | EN300-52852-1.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid |

3978-80-1 | 95% | 1g |

$24.0 | 2023-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802607-5g |

Boc-Tyr-OH |

3978-80-1 | 98% | 5g |

¥33.00 | 2022-09-02 | |

| Chemenu | CM100619-500g |

BOC-L-Tyrosine |

3978-80-1 | 98% | 500g |

$249 | 2021-06-09 |

N-Boc-L-tyrosine 関連文献

-

1. l-Prolinoyl chiral picket iron porphyrins evaluated for the enantioselective epoxidation of alkenesBernard Boitrel,Valérie Baveux-Chambeno?t New J. Chem. 2003 27 942

-

Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743

-

Szymon Zdanowski,Jan Romański New J. Chem. 2015 39 6216

-

4. Sulphur trioxide/thiol: a novel system for the reduction of methionine sulphoxideShiroh Futaki,Takeshi Yagami,Takashi Taike,Tadashi Akita,Kouki Kitagawa J. Chem. Soc. Perkin Trans. 1 1990 653

-

Lakshmi Priya Datta,Debanjan Dutta,Arpita Chakraborty,Tapan Kumar Das Biomater. Sci. 2019 7 2611

-

Rong Jin,Chao Lin,Aoneng Cao Polym. Chem. 2014 5 391

-

Poulami Jana,Sibaprasad Maity,Debasish Haldar CrystEngComm 2011 13 973

-

Antonija Husak,Benjamin P. Noichl,Tatjana ?umanovac Ramljak,Margareta Sohora,?ani ?kalamera,Nediljko Budi?a,Nikola Basari? Org. Biomol. Chem. 2016 14 10894

-

Honglin Sun,Bingfang He,Jiaxing Xu,Bin Wu,Pingkai Ouyang Green Chem. 2011 13 1680

-

Bérangère Gaucher,Marielle Rouquayrol,Dominique Roche,Jacques Greiner,Anne-Marie Aubertin,Pierre Vierling Org. Biomol. Chem. 2004 2 345

N-Boc-L-tyrosineに関する追加情報

Recent Advances in N-Boc-L-tyrosine (CAS 3978-80-1) Research: Synthesis, Applications, and Therapeutic Potential

N-Boc-L-tyrosine (CAS 3978-80-1) is a protected derivative of the amino acid L-tyrosine, where the amine group is shielded by a tert-butoxycarbonyl (Boc) protecting group. This compound plays a pivotal role in peptide synthesis and pharmaceutical research due to its ability to facilitate selective reactions while preserving the integrity of the tyrosine side chain. Recent studies have highlighted its importance in the development of novel therapeutics, including peptide-based drugs and targeted delivery systems. This research briefing synthesizes the latest findings on N-Boc-L-tyrosine, focusing on its synthetic methodologies, biological applications, and emerging therapeutic roles.

A significant advancement in the synthesis of N-Boc-L-tyrosine has been the optimization of solid-phase peptide synthesis (SPPS) protocols. Researchers have reported improved yields and reduced side reactions by employing novel coupling agents and microwave-assisted techniques. For instance, a 2023 study demonstrated that using hexafluorophosphate-based activators in SPPS significantly enhanced the incorporation efficiency of N-Boc-L-tyrosine into complex peptide sequences. These methodological refinements are critical for the production of high-purity peptides used in drug development and biochemical assays.

In the realm of drug discovery, N-Boc-L-tyrosine has emerged as a key building block for the design of tyrosine kinase inhibitors and GPCR-targeted compounds. Recent structural-activity relationship (SAR) studies have utilized N-Boc-L-tyrosine derivatives to probe the binding pockets of cancer-related kinases, leading to the identification of several promising lead compounds. Notably, a 2024 publication in the Journal of Medicinal Chemistry described a series of N-Boc-L-tyrosine-based inhibitors showing nanomolar affinity for EGFR mutants while maintaining selectivity over wild-type receptors.

The compound's utility extends to the development of prodrugs and drug delivery systems. Researchers have exploited the Boc-protecting group's stability under physiological conditions to create pH-sensitive prodrugs that release active tyrosine analogues in tumor microenvironments. Additionally, N-Boc-L-tyrosine has been incorporated into polymer backbones for the construction of smart drug carriers that respond to specific enzymatic triggers. These innovations address longstanding challenges in targeted therapy and have shown promising results in preclinical models of various cancers.

Recent analytical advancements have also improved the characterization of N-Boc-L-tyrosine and its derivatives. High-resolution mass spectrometry coupled with advanced chromatographic techniques now enables precise quantification of the compound in complex biological matrices. This progress is particularly valuable for pharmacokinetic studies and quality control in pharmaceutical manufacturing. Furthermore, computational modeling approaches have provided deeper insights into the compound's conformational preferences and interactions with biological targets.

Looking forward, researchers are exploring novel applications of N-Boc-L-tyrosine in areas such as molecular imaging and theranostics. The compound's aromatic ring makes it amenable to radiolabeling, opening possibilities for PET tracer development. Several groups are investigating N-Boc-L-tyrosine derivatives tagged with fluorine-18 or other isotopes for visualizing tyrosine metabolism in neurological disorders and cancers. These developments underscore the compound's versatility and continued relevance in cutting-edge biomedical research.

In conclusion, recent research on N-Boc-L-tyrosine (CAS 3978-80-1) demonstrates its enduring importance as a synthetic intermediate and its expanding role in therapeutic development. The compound's unique chemical properties continue to inspire innovative applications across multiple domains of chemical biology and pharmaceutical science. As synthetic methodologies become more sophisticated and our understanding of tyrosine-mediated biological processes deepens, N-Boc-L-tyrosine is poised to contribute to significant advances in drug discovery and precision medicine.

3978-80-1 (N-Boc-L-tyrosine) 関連製品

- 1164-16-5(Z-Tyr-OH)

- 47375-34-8(Boc-Tyr(tBu)-OH)

- 80102-27-8((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

- 63769-58-4(Boc-D-Tyr(Bzl)-OH)

- 53267-93-9(Boc-Tyr(Me)-OH)

- 13734-34-4((2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoic acid)

- 70642-86-3(Boc-D-Tyr-OH)

- 4326-36-7(Boc-L-Tyrosine methyl ester)

- 18942-49-9(Boc-D-Phe-OH)

- 76985-10-9((R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid)